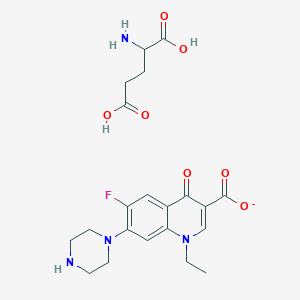

2-Aminopentanedioic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Norfloxacin glutamate is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. Norfloxacin is known for its effectiveness against a variety of gram-positive and gram-negative bacteria. It is primarily used to treat urinary tract infections, gynecological infections, prostatitis, gonorrhea, and bladder infections . Norfloxacin glutamate combines the antibacterial properties of norfloxacin with the potential benefits of glutamate, an important neurotransmitter in the brain.

Méthodes De Préparation

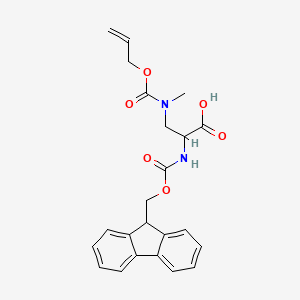

Synthetic Routes and Reaction Conditions: The synthesis of norfloxacin typically involves the reaction of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid with various reagents under controlled conditions . The preparation of norfloxacin glutamate involves the conjugation of norfloxacin with glutamic acid. This can be achieved through a series of chemical reactions, including esterification and amidation, under specific pH and temperature conditions .

Industrial Production Methods: Industrial production of norfloxacin glutamate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

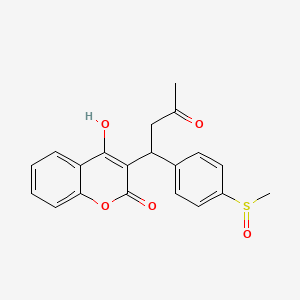

Types of Reactions: Norfloxacin glutamate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions include various derivatives of norfloxacin glutamate, which may exhibit different pharmacological properties .

Applications De Recherche Scientifique

Norfloxacin glutamate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of norfloxacin glutamate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By binding to these enzymes, norfloxacin glutamate prevents the unwinding of bacterial DNA, leading to cell death. The addition of glutamate may enhance the compound’s ability to penetrate bacterial cells and improve its overall efficacy .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.

Levofloxacin: Known for its broad-spectrum activity against various bacterial strains.

Ofloxacin: Used to treat a wide range of bacterial infections, including respiratory and urinary tract infections.

Uniqueness: Norfloxacin glutamate stands out due to its unique combination of norfloxacin and glutamate, which may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to other fluoroquinolones .

Propriétés

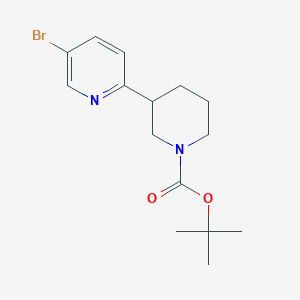

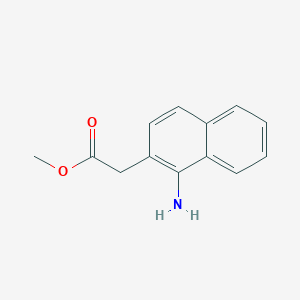

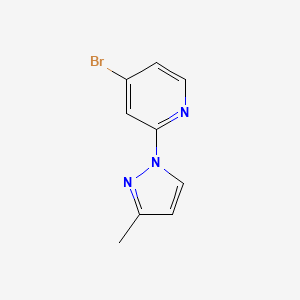

Formule moléculaire |

C21H26FN4O7- |

|---|---|

Poids moléculaire |

465.5 g/mol |

Nom IUPAC |

2-aminopentanedioic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18FN3O3.C5H9NO4/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;6-3(5(9)10)1-2-4(7)8/h7-9,18H,2-6H2,1H3,(H,22,23);3H,1-2,6H2,(H,7,8)(H,9,10)/p-1 |

Clé InChI |

BIAAXZAPCCKBJW-UHFFFAOYSA-M |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)[O-].C(CC(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)

![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304242.png)

![6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B12304248.png)

![17-[6-Hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304258.png)

![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)